
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s molecular formula is C6H10ClO2P, and it is characterized by the presence of a phosphorus atom within a five-membered ring, which includes an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide typically involves the reaction of diacetone alcohol with alkyldichlorophosphines. This reaction produces 3-chloro-1,2-oxaphospholane-2-oxide, which undergoes isomerization followed by dehydrochlorination to yield the desired 1,2-oxaphosphole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of phosphorylated allenes as precursors, which are known for their reactivity and ease of preparation. These precursors undergo cyclization reactions to form the oxaphosphole ring structure .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium compounds (Grignard reagents), which facilitate the substitution of the chlorine atom. Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions, while reducing agents like lithium aluminum hydride are employed for reduction reactions .
Major Products
The major products formed from these reactions include various phosphorus oxides, substituted oxaphosphole derivatives, and reduced phosphorus compounds. These products have diverse applications in organic synthesis and material science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its role as a hydrolytic enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole-2-thione: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: Another similar compound with an ethoxy group instead of a chlorine atom.
Uniqueness
1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-oxide is unique due to its specific combination of chlorine and oxygen atoms within the oxaphosphole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
20342-04-5 |
|---|---|
Formule moléculaire |
C6H10ClO2P |
Poids moléculaire |
180.57 g/mol |
Nom IUPAC |
2-chloro-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H10ClO2P/c1-5-4-6(2,3)10(7,8)9-5/h4H,1-3H3 |
Clé InChI |
LIAIRGNUAWKVNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(P(=O)(O1)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


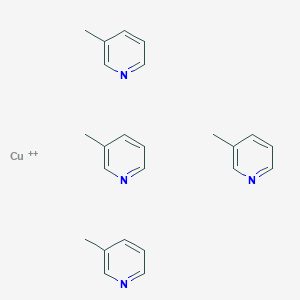
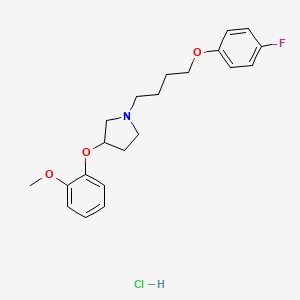
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
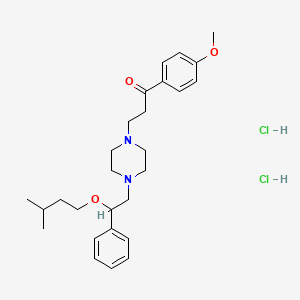
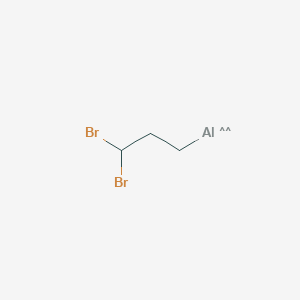


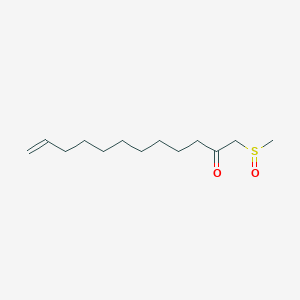


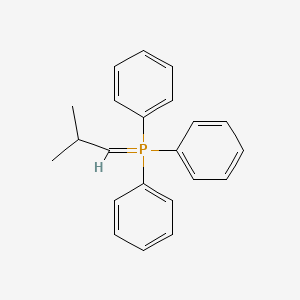
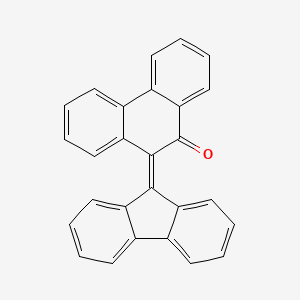
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
